2-Chloro-4-formyl-3-methylphenylboronic acid 2-Chloro-4-formyl-3-methylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1451391-36-8
VCID: VC3064061
InChI: InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3
SMILES: B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O
Molecular Formula: C8H8BClO3
Molecular Weight: 198.41 g/mol

2-Chloro-4-formyl-3-methylphenylboronic acid

CAS No.: 1451391-36-8

Cat. No.: VC3064061

Molecular Formula: C8H8BClO3

Molecular Weight: 198.41 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-formyl-3-methylphenylboronic acid - 1451391-36-8

Specification

CAS No. 1451391-36-8
Molecular Formula C8H8BClO3
Molecular Weight 198.41 g/mol
IUPAC Name (2-chloro-4-formyl-3-methylphenyl)boronic acid
Standard InChI InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3
Standard InChI Key XIEPSLHUTAEFTC-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O
Canonical SMILES B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O

Introduction

Chemical Reactivity

2-Chloro-4-formyl-3-methylphenylboronic acid possesses multiple reactive functional groups that can participate in various chemical transformations:

Formyl Group Reactions

The formyl group provides additional synthetic versatility through reactions such as:

  • Reduction to alcohol

  • Oxidation to carboxylic acid

  • Wittig and related olefination reactions

  • Aldol and related condensation reactions

  • Imine formation with amines

Oxidative Hydroxylation

Phenylboronic acids can undergo oxidative hydroxylation to form phenols. This reaction typically occurs in the presence of oxidants such as hydrogen peroxide or under photocatalytic conditions .

Applications in Synthetic Chemistry

The functionalized nature of 2-Chloro-4-formyl-3-methylphenylboronic acid makes it particularly valuable in several synthetic contexts:

Pharmaceutical Synthesis

This compound can serve as an intermediate in the synthesis of pharmaceutical compounds. The presence of multiple functional groups (boronic acid, chloro, formyl, and methyl) provides various handles for further derivatization and elaboration into complex drug molecules.

Building Block for Heterocyclic Compounds

The formyl group allows for the construction of various nitrogen-containing heterocycles through condensation reactions with nitrogen nucleophiles. These heterocyclic structures are prevalent in pharmaceutically active compounds.

Material Science Applications

Functionalized boronic acids can be incorporated into materials with sensor capabilities, particularly for carbohydrate sensing. The specific substitution pattern of 2-Chloro-4-formyl-3-methylphenylboronic acid could confer unique electronic properties to such materials.

Structural Comparison with Related Compounds

2-Chloro-4-formyl-3-methylphenylboronic acid belongs to a family of substituted phenylboronic acids. Table 2 provides a comparison with structurally related compounds.

Table 2. Comparison of 2-Chloro-4-formyl-3-methylphenylboronic acid with Related Compounds

CompoundCAS NumberMolecular Weight (g/mol)Key Differences
2-Chloro-4-formyl-3-methylphenylboronic acid1451391-36-8198.41Reference compound
3-Chloro-2-formyl-4-methylphenylboronic acid1451391-37-9198.41Isomer with rearranged substituents
2-Chloro-4-methylphenylboronic acid145349-62-8170.40Lacks formyl group
2-Chloro-4-formylphenylboronic acid1063712-34-4184.38Lacks methyl group
3-Chloro-4-methylphenylboronic acid175883-63-3170.40Chloro at position 3, lacks formyl group
2-Chloro-4-trifluoromethylphenylboronic acid254993-59-4224.37CF₃ instead of CHO and CH₃

This comparison highlights the unique substitution pattern of 2-Chloro-4-formyl-3-methylphenylboronic acid and its relationship to other substituted phenylboronic acids. The presence of both electron-withdrawing (Cl, CHO) and electron-donating (CH₃) groups creates a distinctive electronic environment that can influence reactivity.

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